(3-Carboxypropyl)triphenylphosphonium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

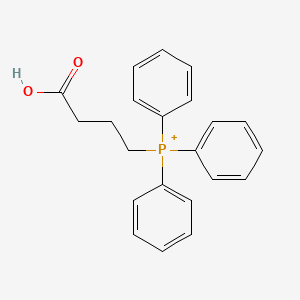

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

151310-36-0 |

|---|---|

Molekularformel |

C22H22O2P+ |

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

3-carboxypropyl(triphenyl)phosphanium |

InChI |

InChI=1S/C22H21O2P/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2/p+1 |

InChI-Schlüssel |

WFPBWVIGMPXUGH-UHFFFAOYSA-O |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Contextualization of Phosphonium Salts As Versatile Reagents in Synthetic Strategies

Phosphonium (B103445) salts are a class of compounds containing a positively charged phosphorus atom, typically bonded to four organic substituents (PR₄⁺). wikipedia.org Their most prominent role in organic synthesis is as precursors to phosphorus ylides, commonly known as Wittig reagents. wikipedia.orgwikipedia.orgwikipedia.org The synthesis of a phosphonium salt is often achieved through the quaternization of a phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Once formed, the phosphonium salt can be deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.org This ylide is a key intermediate in the Wittig reaction, a powerful method for carbon-carbon bond formation that converts aldehydes and ketones into alkenes. wikipedia.orgnih.gov The reaction is renowned for its reliability and the predictable placement of the newly formed double bond. nih.gov Beyond the Wittig reaction, phosphonium salts also find applications as phase-transfer catalysts, facilitating reactions between reagents located in different immiscible phases, and as building blocks for more complex molecular architectures. rsc.org

Significance of Carboxylic Acid Functionalization Within Triphenylphosphonium Systems

Direct Quaternization Approaches

Direct quaternization involves the reaction of a phosphine (B1218219) with an alkyl halide, a fundamental method for forming phosphonium salts. wikipedia.org In the case of this compound, this is typically achieved by reacting triphenylphosphine (B44618) with a 4-halobutyric acid derivative.

The most common direct synthesis route to this compound bromide involves the nucleophilic attack of triphenylphosphine on 4-bromobutyric acid. prepchem.comchemicalbook.comprepchem.com This reaction forms a stable carbon-phosphorus bond, resulting in the desired phosphonium salt.

One established procedure involves heating a solid mixture of 4-bromobutyric acid and triphenylphosphine. prepchem.com Initially, the reactants melt to form a homogenous solution, but as the reaction proceeds, the product precipitates as a solid. prepchem.com The reaction is typically conducted under an inert atmosphere, such as argon, to prevent the oxidation of triphenylphosphine. prepchem.comprepchem.com After cooling, the resulting solid mass is purified by washing with solvents like chloroform (B151607) and ether to remove any unreacted starting materials. prepchem.comprepchem.com

An alternative approach employs a solvent. For instance, the reaction can be carried out by refluxing 4-bromobutyric acid and triphenylphosphine in a solvent such as toluene (B28343) for an extended period. chemicalbook.com Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization. chemicalbook.com

The yield and purity of this compound bromide are highly dependent on reaction parameters such as temperature, the choice of solvent, and the reaction duration. Different protocols have been developed to optimize these conditions.

Solvent-free, or neat, conditions often employ high temperatures for short reaction times. For example, heating the reactants at 130-140°C for 2-3 hours is a common method. prepchem.comprepchem.com A study reported a yield of 94% when the reaction was conducted at 160°C for just one hour. lookchem.com In contrast, solvent-based methods may use lower temperatures (the reflux temperature of the solvent) but require significantly longer reaction times, such as 48 hours when refluxing in toluene. chemicalbook.com

The choice between these methods depends on factors such as desired reaction time, available equipment, and scale. High-temperature, neat reactions are rapid but may require careful temperature control to avoid side reactions, while solvent-based approaches are slower but can offer more controlled reaction conditions.

| Method | Solvent | Temperature | Time | Yield | Reference |

| Method A | None (Neat) | 140°C | 3 hours | Not specified | prepchem.com |

| Method B | None (Neat) | 130°C | 2 hours | Not specified | prepchem.com |

| Method C | Toluene | Reflux | 48 hours | Not specified | chemicalbook.com |

| Method D | None (Neat) | 160°C | 1 hour | 94.0% | lookchem.com |

Indirect Synthesis and Anion Exchange Strategies

While direct quaternization typically yields the bromide salt, other counter-ions can be introduced through indirect methods, most notably anion exchange. This strategy is useful for modifying the salt's physical properties, such as its solubility in different solvents or its crystallinity. vt.edu

The hexafluoridophosphate salt of this compound can be synthesized via a straightforward anion exchange reaction starting from a halide salt, such as the chloride or bromide. nih.gov The procedure typically involves dissolving the initial phosphonium halide in water and treating it with an aqueous solution of a hexafluoridophosphate salt, like sodium hexafluoridophosphate or ammonium (B1175870) hexafluoridophosphate. vt.edunih.gov

In a specific preparation, this compound chloride was dissolved in water, and an equimolar amount of sodium hexafluoridophosphate was added. nih.gov The desired this compound hexafluoridophosphate, being poorly soluble in water, precipitates immediately as a white solid. nih.govwikipedia.org The slurry is stirred to ensure complete reaction, after which the product is isolated by filtration, washed with water to remove residual sodium chloride, and dried under vacuum. This method has been reported to yield the product in high purity with a yield of 80.8%. nih.gov

Characterization Techniques in Synthetic Confirmation

The successful synthesis and purity of this compound salts are confirmed using a variety of standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

For this compound hexafluoridophosphate, detailed spectroscopic data has been reported. nih.gov High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of both the cation and the anion. nih.gov NMR spectroscopy provides structural confirmation. ¹H NMR shows characteristic signals for the phenyl protons and the aliphatic protons of the carboxypropyl chain. nih.gov Similarly, ¹³C NMR displays distinct resonances for the aromatic carbons, the aliphatic chain carbons, and the carboxyl carbon. nih.gov The presence and purity of the bromide salt can also be confirmed with similar spectroscopic methods. chemicalbook.comspectrabase.com

| Technique | Nucleus / Method | Observed Data for C₂₂H₂₂O₂P⁺·PF₆⁻ | Reference |

| ¹H NMR | (300MHz, CDCl₃) | δ (ppm) = 7.90–8.02 (m, 9H), 7.77–7.89 (m, 6H), 3.54–3.72 (m, 2H), 2.66 (t, J = 6.6 Hz, 2H), 2.04–2.07 (m, 2H) | nih.gov |

| ¹³C NMR | (75MHz, CDCl₃) | δ (ppm) = 174.0, 136.4, 134.9, 131.6, 120.3, 119.1, 34.2, 34.0, 22.0, 19.2 | nih.gov |

| HRMS | ESI-TOF (m/z) | Cation [M⁺]: Calculated for C₂₂H₂₂O₂P⁺: 349.381; Found: 349.1355. Anion [M⁻]: Calculated for PF₆⁻: 144.965; Found: 144.9632 | nih.gov |

Mechanistic Investigations of 3 Carboxypropyl Triphenylphosphonium Reactivity

Formation and Characterization of Phosphonium (B103445) Ylides

Phosphonium ylides are neutral, dipolar molecules that serve as key reagents in the synthesis of alkenes from carbonyl compounds. wikipedia.org The generation and characterization of the ylide derived from (3-Carboxypropyl)triphenylphosphonium are foundational to understanding its chemical behavior.

Base-Mediated Deprotonation for Ylide Generation

The formation of a phosphonium ylide involves the deprotonation of the corresponding phosphonium salt at the carbon atom alpha to the phosphorus center. youtube.com For this compound bromide, this process is complicated by the presence of a significantly more acidic carboxylic acid proton.

Typically, a base will first abstract the proton from the carboxyl group to form a zwitterionic carboxylate. A second, much stronger base is then required to deprotonate the α-carbon to generate the reactive ylide. The general two-step deprotonation is as follows:

Acid-Base Reaction: HOOC(CH₂)₃P⁺(C₆H₅)₃Br⁻ + Base → ⁻OOC(CH₂)₃P⁺(C₆H₅)₃ + Base-H⁺ + Br⁻

Ylide Formation: ⁻OOC(CH₂)₃P⁺(C₆H₅)₃ + Strong Base → ⁻OOC(CH₂)₂CH⁻P⁺(C₆H₅)₃ + Strong Base-H⁺

The choice of base is critical. For non-stabilized ylides, where the α-carbon is attached to alkyl groups, exceptionally strong bases are necessary. youtube.com Common bases used for this purpose are organolithium reagents (e.g., n-butyllithium) or alkali metal amides (e.g., sodium amide). wikipedia.orgresearchgate.net The reaction is typically carried out in an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent quenching of the highly basic ylide.

Isomeric Configurations of Derived Ylides (Z/E Selectivity)

The ylide derived from this compound is classified as a non-stabilized ylide. The stereochemical outcome of the Wittig reaction, specifically the ratio of Z to E alkene products, is highly dependent on the stability of the ylide. nih.gov

Non-stabilized ylides , such as the one formed from this compound, generally lead to the formation of Z-alkenes with high selectivity, particularly under salt-free conditions. researchgate.netnih.gov

The high Z-selectivity is a result of kinetic control, where the reaction proceeds through an early, puckered transition state. The orientation of the aldehyde and ylide substituents in this transition state determines the final stereochemistry of the alkene.

The presence of lithium salts, often resulting from the use of organolithium bases, can complex with intermediates and lower the Z-selectivity. nih.gov

The table below summarizes the expected stereochemical outcomes for different types of ylides in the Wittig reaction.

| Ylide Type | Substituent on Ylidic Carbon | Typical Selectivity | Reaction Conditions |

| Non-stabilized | Alkyl, Hydrogen | High Z-selectivity | Salt-free |

| Semi-stabilized | Aryl, Alkoxy | Low selectivity or E-favored | Varies |

| Stabilized | Carbonyl, Ester, Cyano | High E-selectivity | Thermodynamic control |

Theoretical and Computational Studies of Phosphonium Ylides

Theoretical and computational chemistry provide powerful tools for exploring the intricacies of chemical reactions that are difficult to observe experimentally. researchgate.net Studies on phosphonium ylides have elucidated key aspects of their structure, stability, and reaction mechanisms.

Evaluation of Potential Energy Surfaces

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the Wittig reaction. ruhr-uni-bochum.de These calculations help to determine the energies of reactants, intermediates, transition states, and products.

For reactions involving non-stabilized ylides, these studies typically reveal:

A concerted, asynchronous cycloaddition mechanism leading to an oxaphosphetane intermediate.

The kinetic Z-selectivity arises from the lower activation energy of the transition state leading to the syn-oxaphosphetane compared to the anti-oxaphosphetane. ruhr-uni-bochum.de

The decomposition of the oxaphosphetane to the alkene and triphenylphosphine (B44618) oxide generally has a lower energy barrier than the initial cycloaddition.

Quantum Mechanical Calculations for Ylide Stability and Conformation

Quantum mechanical calculations have been instrumental in defining the electronic structure and stability of phosphonium ylides. nih.gov The bonding is best described as a resonance hybrid of an ylide form (with charge separation) and an ylene form (with a P=C double bond). wikipedia.org

Ph₃P⁺–C⁻HR ↔ Ph₃P=CHR

Calculations consistently show that the zwitterionic ylide structure is the major contributor to the ground state, with a significant negative charge localized on the carbon atom. wikipedia.orge-bookshelf.de The geometry of the ylidic carbon is found to be trigonal pyramidal rather than planar. wikipedia.org These computational models align with experimental observations of the high nucleophilicity and basicity of these species.

Natural Bond Orbital (NBO) Analysis in Mechanistic Elucidation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital interactions within a molecule, providing a more detailed picture of bonding. acs.org

In the study of phosphonium ylides, NBO analysis has confirmed:

High Charge Localization: A substantial negative charge is localized on the α-carbon, which explains the strong nucleophilic character of the ylide. nih.gov

Nature of the P-C Bond: The bond between phosphorus and the ylidic carbon is characterized as a highly polar single covalent bond, with minimal π-bonding character, reinforcing the dominance of the ylide resonance structure. nih.gov

Mechanistic Insights: When applied to the transition states of the Wittig reaction, NBO can help visualize the flow of electrons and the formation and breaking of bonds, offering a deeper understanding of why certain stereochemical outcomes are favored.

The following table presents representative calculated data for a model phosphonium ylide, methylenetriphenylphosphorane (B3051586) (Ph₃PCH₂), which illustrates the typical findings from computational analyses.

| Computational Method | Parameter | Calculated Value | Interpretation |

| DFT (B3LYP) | NBO Charge on Ylidic Carbon | -1.12 e | High negative charge confirms strong nucleophilicity |

| DFT (B3LYP) | P–C Bond Length | ~1.69 Å | Shorter than a typical P-C single bond, indicating some double bond character but primarily ionic attraction |

| Ab initio | Geometry of Ylidic Carbon | Trigonal Pyramidal | Consistent with sp³ hybridization and charge localization |

These theoretical investigations, while often performed on simpler model systems, provide a robust framework for understanding the reactivity of more complex structures like the ylide derived from this compound.

Role of Solvent Environment and Reaction Conditions in Ylide Reactivity

The reactivity and stereoselectivity of the ylide derived from this compound are profoundly influenced by the surrounding solvent environment and the specific reaction conditions employed. As a semi-stabilized ylide, due to the presence of the electron-withdrawing carboxyl group, its behavior in the Wittig reaction is a nuanced interplay of solvent polarity, the nature of the base used for deprotonation, temperature, and the presence of salt additives.

The solvent plays a critical role in solvating the intermediates of the Wittig reaction, which in turn affects the stereochemical outcome. For semi-stabilized ylides, a significant dependence of the Z/E isomer ratio on solvent polarity has been observed. Generally, an increase in solvent polarity tends to favor the formation of the Z-alkene. researchgate.net This effect is attributed to the differential stabilization of the transition states leading to the diastereomeric oxaphosphetane intermediates.

Experimental data from studies on analogous semi-stabilized ylides, such as benzylidenephosphoranes, illustrate this trend. The reaction of these ylides with aromatic aldehydes under specific conditions (potassium bases and 18-crown-6) shows a clear correlation between the solvent's dielectric constant and the resulting olefin stereochemistry. researchgate.net Non-polar solvents typically yield a higher proportion of the E-isomer, while polar solvents lead to an increase in the Z-isomer. researchgate.net

Table 1: Effect of Solvent on the Stereoselectivity of a Semi-Stabilized Ylide Reaction researchgate.net

| Solvent | Z/E Ratio | Dielectric Constant (ε) |

|---|---|---|

| Toluene (B28343) | 31/69 | 2.38 |

| Tetrahydrofuran (THF) | 38/62 | 7.58 |

| Dichloromethane (DCM) | 40/60 | 9.08 |

| Dimethylformamide (DMF) | 48/52 | 36.7 |

Reaction conditions, including the choice of base and temperature, are also crucial parameters. The formation of the ylide from the this compound salt requires a sufficiently strong base to abstract the acidic proton alpha to the phosphorus atom. Common bases for this purpose include organolithium reagents like n-butyllithium (n-BuLi), or sterically hindered amide bases such as sodium bis(trimethylsilyl)amide (NaHMDS). masterorganicchemistry.comsoton.ac.uk The choice of base can influence the reaction due to the nature of the counter-ion (e.g., Li+, Na+), which can affect the aggregation of the ylide and its subsequent reaction pathway. For instance, the presence of lithium salts is known to influence the formation of betaine (B1666868) intermediates and can alter the Z/E selectivity. researchgate.netnih.gov

Temperature is another key variable. Ylide formation is often carried out at low temperatures, such as 0 °C or -78 °C, to control the reaction rate and prevent undesirable side reactions. soton.ac.uk The subsequent reaction with the carbonyl compound may also be performed at these reduced temperatures to enhance stereoselectivity. For example, a typical procedure involves preparing the ylide from this compound bromide in THF at 0 °C using sodium bis(trimethylsilyl)amide, followed by cooling to -78 °C before the addition of the aldehyde. soton.ac.uk This level of temperature control is vital for achieving reproducible and selective outcomes.

Advanced Applications in Olefination Chemistry Via 3 Carboxypropyl Triphenylphosphonium

The Wittig Reaction as a Central Synthetic Tool

The reaction of (3-Carboxypropyl)triphenylphosphonium bromide with a strong base generates the corresponding phosphonium (B103445) ylide. This ylide serves as a nucleophilic carbon species that readily attacks the electrophilic carbonyl carbon of aldehydes and ketones. The ensuing reaction cascade ultimately yields an alkene, where the original carbonyl oxygen is replaced by the carbon-ylide bond, and triphenylphosphine (B44618) oxide.

Carbon-Carbon Double Bond Formation: Regio- and Stereoselective Outcomes

The Wittig reaction utilizing this compound bromide is a reliable method for the formation of carbon-carbon double bonds with precise regiochemical control. The double bond is formed specifically at the location of the original carbonyl group, avoiding the formation of regioisomeric mixtures that can occur in other olefination methods.

A documented example of this application is the Wittig olefination of p-anisaldehyde with this compound bromide. In this reaction, the ylide is generated in situ by treating the phosphonium salt with a strong base, such as sodium bis(trimethylsilyl)amide, in an appropriate solvent like tetrahydrofuran (B95107) (THF). The subsequent addition of p-anisaldehyde to the reaction mixture at low temperatures leads to the formation of the corresponding alkenoic acid soton.ac.uk.

While this specific reaction has been reported, detailed studies on the stereoselective outcomes (E/Z selectivity) for a broad range of aldehydes and ketones reacting with the ylide derived from this compound are not extensively documented in the reviewed literature. The stereoselectivity of the Wittig reaction is generally influenced by the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents, tend to favor the formation of Z-alkenes under salt-free conditions wikipedia.orgorganic-chemistry.org. Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge on the carbanion, generally lead to the formation of E-alkenes wikipedia.orgorganic-chemistry.org. The ylide derived from this compound contains a carboxylate group which can be considered as a stabilizing group, suggesting a potential preference for the E-isomer, although this is also dependent on reaction conditions.

Homologation of Aldehydes and Ketones

The Wittig reaction with this compound bromide can be effectively employed for the homologation of aldehydes and ketones, specifically leading to the extension of the carbon chain by four carbons with a terminal carboxylic acid functionality. This transformation converts a carbonyl compound into a longer-chain unsaturated carboxylic acid.

Factors Influencing E/Z Selectivity in Wittig Olefinations

The E/Z selectivity of the Wittig reaction is a complex interplay of several factors, including the structure of the ylide, the nature of the carbonyl compound, the reaction solvent, the presence of salts, and the temperature.

Ylide Stability: As previously mentioned, stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes wikipedia.orgorganic-chemistry.org. The ylide from this compound, bearing a carboxylate group, would be classified as a stabilized ylide.

Reaction Conditions: The presence of lithium salts can significantly influence the stereochemical outcome by promoting the equilibration of intermediates, often leading to an increase in the proportion of the more thermodynamically stable E-alkene wikipedia.org. The choice of base and solvent also plays a critical role in determining the reaction pathway and, consequently, the stereoselectivity.

Mechanism: The stereoselectivity is determined by the relative rates of formation of the diastereomeric betaine (B1666868) or oxaphosphetane intermediates and their subsequent decomposition to the alkene products. For stabilized ylides, the initial addition to the carbonyl is often reversible, allowing for equilibration to the more stable intermediate that leads to the E-alkene wikipedia.org.

Detailed experimental data specifically investigating the influence of these factors on the E/Z selectivity of reactions involving this compound ylide is limited in the available scientific literature.

Catalytic Wittig-Type Reactions and Redox Cycling

A significant drawback of the classical Wittig reaction is the stoichiometric formation of triphenylphosphine oxide as a byproduct, which can complicate product purification and generates substantial waste. To address this, catalytic versions of the Wittig reaction have been developed, relying on the in-situ regeneration of the active phosphine (B1218219) reagent from the phosphine oxide byproduct through a P(III)/P(V) redox cycle researchgate.netbeilstein-journals.org.

P(III)/P(V) Redox Cycling in Catalytic Applications

The catalytic cycle typically involves the reduction of the phosphine oxide (P(V)) back to the corresponding phosphine (P(III)) using a stoichiometric reductant, such as a silane (B1218182) researchgate.netbeilstein-journals.org. The regenerated phosphine can then participate in another Wittig reaction cycle. This approach transforms the phosphine from a stoichiometric reagent into a catalyst.

While the concept of P(III)/P(V) redox cycling is well-established for various phosphines, there is no specific information in the reviewed literature detailing the application of this compound or its corresponding phosphine in such catalytic cycles. The presence of the carboxylic acid functionality might introduce challenges, such as potential side reactions with the reducing agents or interference with the catalytic turnover.

Modern Methodological Enhancements in Wittig Chemistry

The Wittig reaction, a cornerstone of synthetic organic chemistry for creating carbon-carbon double bonds, has undergone significant evolution. nih.govrsc.org Modern advancements aim to enhance the reaction's efficiency, selectivity, and environmental friendliness, moving beyond traditional batch methods. researchgate.netnih.gov These enhancements primarily focus on the use of alternative energy sources and innovative reactor technologies to improve reaction kinetics and process control. nih.govresearchgate.net Key developments in this area include the application of ultrasonic irradiation and the adoption of continuous flow processes, which offer substantial advantages over conventional approaches. nih.govnih.gov

Ultrasound-Assisted Wittig Reactions

The application of ultrasound in chemical synthesis, often referred to as sonochemistry, has emerged as a valuable green chemistry technique. nih.govresearchgate.net In the context of the Wittig reaction, ultrasound irradiation is employed to accelerate the reaction and improve yields. nih.govnih.gov The benefits of this approach include significantly reduced reaction times, milder operating conditions, and often higher purity of the final products. nih.govsemanticscholar.org

The underlying principle of sonochemistry involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and provides the energy needed to overcome activation barriers, thus accelerating the chemical reaction. researchgate.net

Several studies have demonstrated the efficacy of ultrasound in Wittig olefinations. For instance, the synthesis of various 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones has been successfully achieved using an ultrasound-assisted Wittig reaction with nonstabilized ylides, highlighting the method's utility for creating libraries of complex molecules under mild conditions and with high yields. semanticscholar.orgresearchgate.net Another example is the synthesis of 2-methoxy-6-alkyl-1,4-benzoquinones, where the ultrasound-assisted reaction of o-vanillin with alkyltriphenylphosphonium bromides in the presence of potassium carbonate resulted in good yields of the corresponding styrene (B11656) derivatives. mdpi.comencyclopedia.pub

While specific documented examples of ultrasound-assisted Wittig reactions utilizing this compound are not prevalent in the reviewed literature, the general success of this methodology across a range of phosphonium salts suggests its potential applicability. The physical and chemical properties of this compound are compatible with the conditions typically employed in sonochemical Wittig reactions.

Table 1: Ultrasound-Assisted Wittig Synthesis of Styrene Derivatives

This table presents findings from the ultrasound-assisted Wittig reaction between o-vanillin and various alkyltriphenylphosphonium bromides. mdpi.comencyclopedia.pub

| Entry | Alkyl Group (in Phosphonium Salt) | Product | Yield (%) |

| 1 | Methyl | 2-methoxy-6-(prop-1-en-1-yl)phenol | 78 |

| 2 | Ethyl | 2-methoxy-6-(but-1-en-1-yl)phenol | 81 |

| 3 | Propyl | 2-methoxy-6-(pent-1-en-1-yl)phenol | 75 |

| 4 | Butyl | 2-methoxy-6-(hex-1-en-1-yl)phenol | 72 |

Continuous Flow Processes for Olefination

Continuous flow chemistry represents a paradigm shift from traditional batch processing in organic synthesis. nih.govrsc.org By conducting reactions in a continuously streaming fluid within a microreactor or tube, this technology offers superior control over reaction parameters such as temperature, pressure, and residence time. nih.govsoton.ac.uk The high surface-area-to-volume ratio in flow reactors facilitates excellent heat transfer, enhancing safety and reproducibility. soton.ac.uk These advantages have led to the increasing adoption of continuous flow systems for various transformations, including Wittig olefinations. nih.govnih.gov

Flow chemistry has been successfully applied to improve the synthesis of complex molecules. For example, the synthesis of 2-(C-glycosyl)acetates through a tandem Wittig-Michael reaction was shown to be more efficient in a continuous flow setup compared to batch procedures, achieving higher yields and stereoselectivity in reduced reaction times. nih.govacs.org Similarly, the synthesis of stilbene (B7821643) derivatives and other active pharmaceutical ingredients has been effectively demonstrated in continuous flow systems, showcasing the technology's robustness and scalability. nih.govresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Wittig Reaction for C-Glycoside Synthesis

This table compares the outcomes of the Wittig olefination of 2,3,4-Tri-O-benzyl-d-xylopyranose with (carbethoxymethylene)triphenylphosphorane (B24862) under both batch and continuous flow conditions. nih.govacs.org

| Method | Reaction Time | Yield of Unsaturated Esters (%) | Key Advantage |

| Batch | Several Hours | 82 | Standard laboratory setup |

| Continuous Flow | 40 minutes | ~82 | Significantly reduced reaction time |

Functionalization and Conjugation Strategies Utilizing the Carboxyl Moiety

Covalent Attachment to Polymeric Scaffolds and Nanocarriers

The conjugation of CPTP to polymeric materials is a key strategy in the development of advanced nanocarriers. By anchoring CPTP to these scaffolds, researchers can create systems that combine the therapeutic or imaging payload capacity of the polymer with the specific subcellular targeting capabilities of the TPP cation.

Functionalization of Polyanhydride Nanoparticles with (3-Carboxypropyl)triphenylphosphonium (CPTP)

Polyanhydride nanoparticles are biodegradable carriers known for their sustained-release properties. A novel approach to enhance their therapeutic efficacy involves the integration of CPTP not just on the surface, but throughout the nanoparticle matrix. In one method, the copolymer itself is functionalized with CPTP prior to the synthesis of the nanoparticles. This ensures a longer persistence of the targeting ligand as the nanoparticle biodegrades, compared to surface-only functionalization where the ligand can be quickly lost. nih.gov

This strategy has been explored for treating mitochondrial dysfunction, a key factor in neurodegenerative conditions like Parkinson's disease. nih.gov By conjugating CPTP to the polyanhydride polymer before nanoparticle formulation, the resulting nanocarriers demonstrated significantly improved internalization by neuronal cells. nih.govnih.gov When these CPTP-functionalized nanoparticles were loaded with a neuroprotective drug, they offered significant protection against toxin-induced mitochondrial dysfunction, whereas non-functionalized nanoparticles containing the same drug dose did not show a significant protective effect. nih.govnih.gov This highlights the critical role of CPTP-mediated targeting in enhancing therapeutic outcomes. nih.gov

| Nanoparticle Type | Functionalization Strategy | Observed Outcome in Neuronal Cells |

|---|---|---|

| Non-functionalized NPs (NF-NP) | No CPTP attached | Baseline cellular internalization. |

| CPTP-functionalized NPs (CPTP-NP) | CPTP conjugated to the polymer prior to NP synthesis | Significantly improved cellular internalization. nih.gov |

| Drug-loaded CPTP-NP | CPTP conjugated to polymer; encapsulated neuroprotective drug | Significant protection against rotenone-induced mitochondrial dysfunction. nih.govnih.gov |

| Drug-loaded NF-NP | No CPTP; encapsulated neuroprotective drug | Did not significantly protect cells from toxicity at the same dose. nih.gov |

Grafting onto Chitosan via Activated Ester-Mediated Modification

Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, is a popular choice for developing drug delivery systems. Its primary amine groups provide reactive sites for conjugation. To graft CPTP onto chitosan, a common and efficient method is the use of activated ester chemistry.

This process involves activating the carboxyl group of CPTP using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This reaction forms a semi-stable, amine-reactive NHS ester of CPTP. This activated intermediate is then introduced to a chitosan solution, where it readily reacts with the amine groups on the chitosan backbone to form a stable amide bond. This covalent linkage firmly attaches the triphenylphosphonium moiety to the polymer, creating a mitochondria-targeting nanosystem. This strategy has been successfully used to create TPP-grafted chitosan nanoshells for the targeted delivery of anticancer drugs. researchgate.net

| Step | Reagents | Purpose | Resulting Bond |

|---|---|---|---|

| 1. Carboxyl Activation | CPTP, EDC, NHS | To convert the carboxylic acid of CPTP into an amine-reactive NHS ester. | O-acylisourea intermediate, then NHS ester. |

| 2. Coupling Reaction | Activated CPTP, Chitosan | To react the NHS ester with the primary amines of chitosan. | Stable amide bond. |

Conjugation to Poly(amidoamine) (PAMAM) Dendrimers

Poly(amidoamine) (PAMAM) dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them excellent candidates for drug and gene delivery. The primary amine groups on the surface of PAMAM dendrimers can be directly conjugated with the carboxylic acid of CPTP through an acid-amine coupling reaction.

In a typical procedure, the surface of a generation 5 (G5) PAMAM dendrimer is first partially acetylated. This step neutralizes a fraction of the surface positive charges, which can help improve solubility and reduce non-specific cellular interactions. Subsequently, the remaining primary amines are reacted with this compound bromide. This reaction is often facilitated by coupling agents to form a stable amide linkage. The resulting CPTP-conjugated dendrimer functions as a nanocarrier designed to specifically target mitochondria, which has been shown to be efficiently taken up by cells and to localize within these organelles.

| Component | Function |

|---|---|

| G5 PAMAM Dendrimer | Core nanocarrier scaffold. |

| Acetic Anhydride | Used for partial acetylation to neutralize surface charge. |

| This compound bromide | Mitochondriotropic targeting ligand. |

| Fluorescein isothiocyanate (FITC) | Fluorescent label for imaging and tracking cellular uptake. |

Immobilization on Dextran for Nanoparticle Development

Dextran is a complex, branched polysaccharide composed of glucose units. Its biocompatibility and hydrophilicity make it a valuable material for coating nanoparticles to improve their stability in biological systems. The abundant hydroxyl (-OH) groups on the dextran backbone provide sites for covalent modification.

To immobilize CPTP onto dextran, the carboxyl group of CPTP can be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), similar to the strategy used for chitosan. This activated CPTP can then react with the hydroxyl groups of dextran to form ester linkages. Alternatively, dextran can be chemically modified first to introduce amine or carboxyl groups, providing alternative handles for more specific conjugation reactions. For instance, carboxymethylated dextran can be coupled to an amine-modified CPTP derivative, while amine-functionalized dextran could react directly with activated CPTP. This functionalization allows for the development of dextran-based nanoparticles or dextran-coated nanocarriers with mitochondria-targeting capabilities.

Surface Modification of Inorganic Nanomaterials

The carboxyl moiety of CPTP is also instrumental in the surface functionalization of inorganic nanomaterials, enabling the creation of hybrid organic-inorganic systems that combine the physical properties of the core material with the biological targeting of the TPP ligand.

Functionalization of Silica-Based Nanomaterials via EDAC-Type Reactions

Silica nanoparticles are widely investigated for biomedical applications due to their chemical stability, tunable size, and porous structure. Their surfaces, rich in silanol (Si-OH) groups, can be readily modified for covalent ligand attachment. A common and robust method for attaching CPTP to silica involves a two-step process.

First, the silica surface is "amine-functionalized" by reacting it with an aminosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTS). This step coats the nanoparticle surface with primary amine groups. Second, these amine groups are used as anchors to attach CPTP. An EDAC-type reaction (EDC, often with an additive like NHS) is used to activate the carboxylic acid of CPTP, which then efficiently reacts with the surface amines to form stable amide bonds. This method provides a versatile platform for creating mitochondria-targeted silica nanoparticles for applications in imaging and therapy.

| Step | Description | Key Reagent | Resulting Surface |

|---|---|---|---|

| 1. Silanization | Introduction of primary amine groups onto the silica surface. | (3-Aminopropyl)triethoxysilane (APTS) | Amine-terminated silica surface. |

| 2. Amide Coupling | Activation of CPTP's carboxyl group and reaction with surface amines. | EDC / NHS | CPTP-conjugated silica surface. |

Synthesis of Mitochondria-Specific Carbon Dots Using this compound Precursors

The deliberate targeting of mitochondria, the cell's powerhouses, is a critical strategy in various biomedical applications, including diagnostics and therapeutics. This compound serves as a key precursor in the synthesis of carbon dots (CDs) designed for this purpose. The triphenylphosphonium (TPP) cation is a well-established mitochondria-targeting moiety due to its lipophilic nature and delocalized positive charge, which facilitates its accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.

The synthesis of these specialized CDs often employs a bottom-up approach, such as the hydrothermal method. chemrxiv.orgmdpi.commdpi.com In this process, a carbon source is heated in an aqueous solution within a sealed reactor. By incorporating this compound or similar TPP-containing molecules during the synthesis, the TPP moiety becomes integrated into the carbon dot structure. This functionalization transforms the CDs into mitochondria-specific nanoprobes.

The functionalization of CDs with alkyl-TPP groups has been confirmed through various spectroscopic methods. nih.gov The resulting TPP-CDs not only demonstrate excellent mitochondrial selectivity but can also be engineered to possess additional functionalities, such as scavenging reactive oxygen species (ROS). nih.govresearchgate.net

Below is a table summarizing the properties of TPP-functionalized carbon dots as reported in recent studies.

| Property | Finding | Source |

| Synthesis Method | Free-radical-initiated random copolymerization and hydrothermal carbonation | nih.govacs.org |

| Mitochondrial Targeting | The TPP moiety plays a crucial role in targeting mitochondria, even for negatively charged CDs. | nih.govresearchgate.net |

| TPP Content | Achieved up to 53 wt% in triphenylphosphine (B44618) copolymerization carbon dots (TPPcopoly-CDs). | nih.gov |

| Charge Modification | TPP can act as a charge control agent, elevating the charge of negatively charged CDs by 20 mV. | nih.gov |

| ROS Scavenging | TPPcopoly-CDs demonstrated a hydroxyl radical scavenging IC50 of 0.52 mg/mL. | nih.gov |

| Biocompatibility | TPP-functionalized CDs, such as CD-C4TPP, showed no toxicity in MDA-MB-231 cancer cells even at high concentrations. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Integration into Metal Complexes and Coordination Chemistry

The unique structure of this compound, featuring both a phosphonium (B103445) cation and a carboxylic acid group, makes it a highly adaptable component in the field of coordination chemistry. It can be employed either as a ligand itself or as a precursor to more complex ligand systems for the synthesis of novel metal complexes.

Ligand Design for Ruthenium Complexes

Ruthenium complexes are extensively investigated for their potential applications in catalysis and as anticancer agents. rsc.orgnih.govnih.govfrontiersin.org The design of the ligands coordinated to the ruthenium center is paramount as it dictates the complex's stability, reactivity, and biological activity. The this compound molecule offers a compelling scaffold for ligand design for several reasons.

The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for ruthenium. The synthesis of ruthenium carboxylate complexes is a well-established area of research. nih.gov Typically, a ruthenium precursor, such as [RuCl₂(PPh₃)₃], reacts with a carboxylic acid or its salt, leading to the substitution of chloride ligands with carboxylate ligands. In this context, the carboxylate of this compound could act as a monodentate or bidentate ligand, binding to the ruthenium center.

This creates a multifunctional ligand that incorporates the TPP moiety. The coordination of the carboxylate group to a ruthenium(II) center would result in a complex that combines the therapeutic potential of the ruthenium core with the mitochondria-targeting capability of the TPP group. frontiersin.org This strategy is particularly promising for the development of targeted anticancer agents, as it could concentrate the therapeutic agent directly within the mitochondria of cancer cells, potentially increasing efficacy and reducing side effects. rsc.orgfrontiersin.org

The general structure of such a complex could involve an arene ruthenium core, which is common in anticancer ruthenium compounds, with the this compound acting as a chelating or monodentate ligand. nih.govrsc.org

Synthesis of Gold Complexes with Phosphonium Ylide Ligands

Gold complexes, particularly those of gold(I) and gold(III), are of significant interest in catalysis and medicinal chemistry. The reactivity and stability of these complexes are highly dependent on the supporting ligands. Phosphonium ylides, which are neutral compounds featuring a carbanion adjacent to a phosphonium cation, are powerful ligands for transition metals. dntb.gov.ua

This compound bromide is an ideal precursor for the synthesis of a phosphonium ylide. The protons on the carbon atom alpha to the phosphorus atom are acidic due to the electron-withdrawing effect of the positively charged phosphorus. Treatment with a suitable base can deprotonate this carbon, yielding a phosphonium ylide. youtube.com

This ylide is a strong carbon-donor ligand and can react with gold precursors, such as (tht)AuCl (tht=tetrahydrothiophene), to form stable gold complexes. nih.gov Research on ylide-substituted phosphines (YPhos) has shown that they are exceptionally strong donor ligands, leading to highly active gold catalysts. researchgate.net The formation of a gold complex with an ylide derived from this compound would result in a novel structure where the gold atom is bonded to the ylidic carbon.

The presence of the carboxylate group elsewhere in the ligand adds another layer of functionality. It could remain as a spectator group, potentially influencing the solubility and pharmacokinetic properties of the complex, or it could participate in secondary coordination to the gold center or another metal ion. The strong electron-donating ability of the ylide stabilizes the metal center, which can be beneficial for catalytic applications or for the stability of the complex in biological systems. nih.govresearchgate.net

Derivatives and Analogues of 3 Carboxypropyl Triphenylphosphonium in Advanced Synthesis

Synthesis of Related Triphenylphosphonium Salts with Varied Alkyl Chain Lengths and Functional Groups

The synthesis of triphenylphosphonium salts analogous to (3-Carboxypropyl)triphenylphosphonium, but with different alkyl chain lengths and functional groups, is a key area of research for expanding their utility in organic synthesis. These modifications allow for the creation of tailored reagents for specific applications, such as the synthesis of complex natural products and pharmacologically active molecules. tandfonline.comnih.gov

A common method for synthesizing these analogues involves the reaction of triphenylphosphine (B44618) with a suitable alkyl halide or tosylate bearing the desired functional group and chain length. wikipedia.org For instance, the synthesis of this compound bromide itself is achieved by reacting 4-bromobutyric acid with triphenylphosphine. prepchem.com Similarly, other ω-haloalkanoic acids can be used to generate a homologous series of carboxyalkyltriphenylphosphonium salts.

Furthermore, a variety of functional groups can be incorporated into the alkyl chain. Researchers have developed methods for the synthesis of triphenylphosphonium salts containing hydroxyl, ether, and even complex heterocyclic moieties. organic-chemistry.orgeurekaselect.commdpi.com For example, α-alkoxyalkyl triphenylphosphonium salts are valuable reagents for the homologation of carbonyl compounds. eurekaselect.com The synthesis of these compounds often involves the reaction of triphenylphosphine with the corresponding functionalized alkyl halide.

More advanced strategies include the modification of a pre-existing phosphonium (B103445) salt. For instance, the carboxyl group of this compound bromide can serve as a handle for further functionalization, such as esterification or amidation, to introduce additional chemical diversity. researchgate.net This approach allows for the late-stage modification of the phosphonium salt, providing access to a wider range of derivatives.

The table below summarizes the synthesis of several triphenylphosphonium salts with varied alkyl chains and functional groups, showcasing the versatility of synthetic approaches.

| Phosphonium Salt | Starting Materials | Synthetic Method | Reference |

| This compound bromide | 4-bromobutyric acid, Triphenylphosphine | Direct reaction at elevated temperature | prepchem.com |

| Alkoxymethyltriphenylphosphonium salts | Alkoxymethyl halides, Triphenylphosphine | Quaternization | eurekaselect.com |

| (Het)arylmethyl Triphenylphosphonium Salts | (Het)arylmethyl alcohols, TMSBr, PPh₃ | One-pot synthesis | organic-chemistry.org |

| Polyalkoxybenzene-TPP Conjugates | Polyalkoxybenzyl alcohols/amines, Alkyl-TPP salts | Acylation or condensation followed by quaternization | nih.gov |

| Alkyl Triphenylphosphonium Pinostrobin Derivatives | Alkyl bromides, Triarylphosphines | Quaternization | nih.govresearchgate.net |

Comparative Studies of Reactivity and Selectivity with Different Phosphonium Counterions

The counterion associated with the phosphonium cation can significantly influence the reactivity and selectivity of the corresponding ylide in reactions such as the Wittig olefination. While bromide is a common counterion for this compound, other anions can be employed to modulate the salt's properties.

Studies have shown that the nature of the counterion can affect the solubility of the phosphonium salt, the ease of ylide formation, and the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.org For instance, in some cases, the presence of lithium salts can have a profound effect on the stereoselectivity, favoring the formation of Z-alkenes. wikipedia.orglibretexts.org This is attributed to the coordination of the lithium cation, which influences the geometry of the transition state.

The choice of counterion can also impact the physical properties of the phosphonium salt, such as its melting point and thermal stability. google.com For example, phosphonium salts with anions like tetrafluoroborate (B81430) or hexafluorophosphate (B91526) may exhibit different solubility profiles compared to their halide counterparts, which can be advantageous in certain solvent systems. google.com

The following table provides a comparative overview of the effects of different counterions on the properties and reactivity of phosphonium salts.

| Counterion | Effect on Solubility | Influence on Wittig Stereoselectivity | Other Notable Effects | Reference |

| Bromide (Br⁻) | Generally soluble in polar protic solvents | Can be influenced by the presence of other salts (e.g., LiBr) | Common and readily available | wikipedia.org |

| Iodide (I⁻) | Similar to bromide | Can promote Z-alkene formation in certain systems | - | wikipedia.org |

| Tetrafluoroborate (BF₄⁻) | Can enhance solubility in less polar solvents | Less studied in direct comparison for Wittig reactions | Often used in the synthesis of ionic liquids | google.com |

| Bis(trifluoromethylsulfonyl)imide ((CF₃SO₂)₂N⁻) | Can lead to lower melting points and enhanced solubility in organic solvents | May alter the Lewis acidity of the reaction medium | Can influence the potency of biologically active phosphonium salts. nih.govnih.govresearchgate.net | nih.govresearchgate.net |

Structure-Activity Relationships in Targeted Synthetic Transformations

The systematic modification of the structure of this compound and its analogues allows for the investigation of structure-activity relationships (SAR) in various synthetic transformations. By correlating changes in the phosphonium salt's structure with observed differences in reactivity and selectivity, chemists can develop more efficient and selective reagents for specific applications.

One of the most well-studied areas of SAR for phosphonium salts is in the Wittig reaction. The nature of the substituents on the phosphorus atom and on the ylide carbon can have a dramatic effect on the stereoselectivity of the olefination. wikipedia.orgnih.gov For instance, ylides derived from triphenylphosphine generally exhibit different selectivity compared to those derived from trialkylphosphines. Furthermore, the presence of electron-withdrawing or electron-donating groups on the ylide carbon can influence the stability of the ylide and, consequently, the E/Z selectivity of the alkene product. wikipedia.org Stabilized ylides, which typically have an electron-withdrawing group attached to the ylidic carbon, tend to favor the formation of E-alkenes. wikipedia.org

Computational studies have provided valuable insights into the factors governing the selectivity of the Wittig reaction. nih.gov These studies have shown that the geometry of the transition state is influenced by a delicate balance of steric and electronic interactions, which can be fine-tuned by modifying the structure of the phosphonium ylide. nih.gov

Beyond the Wittig reaction, SAR studies of phosphonium salts are important in the development of catalysts and other specialized reagents. For example, the lipophilicity and charge distribution of phosphonium salts can be modified to enhance their efficacy as phase-transfer catalysts or as mitochondrial-targeting agents in medicinal chemistry. nih.govsigmaaldrich.com By systematically varying the alkyl chain length and the nature of the substituents, researchers can optimize the biological activity of these compounds. nih.govnih.govresearchgate.net

The table below highlights key structural features of phosphonium salts and their impact on reactivity and selectivity in different applications.

| Structural Feature | Impact on Wittig Reaction | Influence on Catalytic Activity | Effect on Biological Activity | Reference |

| Substituents on Phosphorus | Affects ylide reactivity and stereoselectivity | Can modulate catalyst efficiency and selectivity | Can influence lipophilicity and cellular uptake | wikipedia.orgnih.gov |

| Substituents on Ylide Carbon | Determines ylide stability and E/Z selectivity of alkene product | Can be used to anchor catalytic moieties | Critical for the specific biological target interaction | wikipedia.org |

| Alkyl Chain Length | Can influence solubility and steric hindrance | Affects catalyst solubility and interaction with substrates | Modulates lipophilicity and can impact mitochondrial targeting | nih.govnih.gov |

| Counterion | Can influence stereoselectivity through ion pairing effects | Can affect catalyst stability and activity | Can impact the overall physicochemical properties of the drug conjugate | wikipedia.orgnih.govresearchgate.net |

Future Perspectives in 3 Carboxypropyl Triphenylphosphonium Research

Development of More Sustainable Synthetic Routes for Phosphonium (B103445) Salts

The conventional synthesis of (3-Carboxypropyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine (B44618) with 4-bromobutyric acid, often in a high-boiling point solvent like toluene (B28343) under reflux conditions for an extended period. ehu.es While effective, this method presents several drawbacks from a green chemistry perspective, including the use of halogenated starting materials, volatile organic solvents, and significant energy consumption. Future research is anticipated to focus on developing more sustainable and environmentally friendly synthetic routes.

Key areas of development are expected to include:

Solvent-Free or Greener Solvent Systems: Investigating the feasibility of solid-state reactions or the use of more benign solvent alternatives such as water, supercritical fluids, or bio-derived solvents. The principles of green chemistry encourage the reduction or elimination of hazardous solvents to minimize environmental impact. soton.ac.uk

Alternative Halide Sources or Halide-Free Routes: Exploring the use of starting materials with leaving groups that are more environmentally friendly than bromide. This could involve the use of sulfonic esters or the direct activation of alcohols.

Energy-Efficient Synthesis: The application of alternative energy sources like microwave irradiation or ultrasonication could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. soton.ac.uk

| Synthetic Route Aspect | Conventional Method | Potential Sustainable Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Starting Material | 4-bromobutyric acid | γ-Butyrolactone or other bio-renewable feedstocks | Use of Renewable Feedstocks |

| Solvent | Toluene | Solvent-free, water, or bio-solvents | Safer Solvents and Auxiliaries |

| Energy Input | Prolonged heating (reflux) | Microwave or ultrasonic irradiation | Design for Energy Efficiency |

| Byproducts | Potential for organic waste | Minimized waste through higher atom economy | Waste Prevention |

Exploration of Novel Catalytic Systems and Reaction Pathways

The application of quaternary phosphonium salts as catalysts in organic synthesis is a rapidly growing field. researchgate.net While this compound is primarily known as a Wittig reagent, its inherent structural features suggest potential for novel catalytic applications.

Future research could explore its utility in:

Organocatalysis: The phosphonium moiety can act as a Lewis acid, and the carboxyl group can function as a Brønsted acid or a hydrogen bond donor. This dual functionality could be exploited in bifunctional organocatalysis for various organic transformations.

Phase-Transfer Catalysis: Quaternary phosphonium salts are effective phase-transfer catalysts. The specific structure of this compound may offer unique solubility and reactivity profiles in biphasic systems, which could be advantageous for specific reactions.

Nanocatalysis: The compound has been used to functionalize nanoparticles for targeted drug delivery. nih.govwhiterose.ac.uk Further exploration could involve its use as a stabilizing agent or a functional ligand for metallic nanoparticles, creating novel nanocatalytic systems for a range of chemical transformations. For instance, it has been used to modify superparamagnetic nanocatalytic medicine for the disintegration of tumor-associated bacteria. nih.gov

CO2 Conversion: Functionalized phosphonium salts have shown promise in catalyzing the cycloaddition of CO2 to epoxides. researchgate.net The specific properties of this compound could be investigated for its efficacy in this and other CO2 utilization reactions, contributing to green and sustainable chemical processes.

| Potential Catalytic Application | Key Feature of this compound | Potential Reaction Type |

|---|---|---|

| Bifunctional Organocatalysis | Phosphonium (Lewis acid) and Carboxyl (Brønsted acid) groups | Aldol reactions, Michael additions, etc. |

| Phase-Transfer Catalysis | Quaternary phosphonium salt structure | Nucleophilic substitutions, oxidations, etc. |

| Nanocatalysis | Surface functionalization of nanoparticles | Hydrogenations, cross-coupling reactions, etc. |

| CO2 Conversion | Catalytic activity of phosphonium salts | Cycloaddition of CO2 to epoxides |

Integration with Advanced Characterization and Spectroscopic Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the optimization of existing applications and the development of new ones. The integration of advanced characterization and spectroscopic techniques will be instrumental in elucidating the precise role of this compound in various chemical processes.

Future research will likely involve:

In-situ Spectroscopic Studies: Techniques such as in-situ NMR and FTIR spectroscopy can be employed to monitor the Wittig reaction and other catalytic processes in real-time. This would provide valuable information about the formation and fate of key intermediates, such as the corresponding ylide and oxaphosphetane.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously determine the structure of complex reaction products and intermediates involving the this compound moiety. cambridge.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used in conjunction with experimental data to model reaction pathways, predict transition state geometries, and rationalize observed stereoselectivities.

Mass Spectrometry: High-resolution mass spectrometry is essential for the precise characterization of the phosphonium salt and its derivatives, as well as for identifying minor byproducts in its reactions.

A deeper mechanistic understanding will enable researchers to fine-tune reaction conditions for improved yields and selectivity, design more efficient catalysts based on the this compound scaffold, and predict new reaction pathways and applications.

Q & A

Q. What is the standard synthetic route for (3-carboxypropyl)triphenylphosphonium bromide, and how is its purity validated?

The compound is synthesized by reacting 3-carboxypropyltriphenylphosphonium chloride with sodium hexafluorophosphate in water. After filtration and drying, the product is recrystallized from dichloromethane. Purity is confirmed via NMR (e.g., δ = 2.04–2.07 ppm for alkyl chain protons) and NMR (e.g., δ = 174.0 ppm for the carboxylic acid carbon). High-resolution mass spectrometry (HRMS-ESI) further validates molecular ion peaks (e.g., [M] at m/z 349.1355) .

Q. How does this compound facilitate mitochondrial targeting in drug delivery systems?

The positively charged phosphonium group interacts with the negative mitochondrial membrane potential, enabling accumulation in mitochondria. This mechanism is exploited in liposomal formulations (e.g., Tr@TPP/Lip), where the compound enhances the delivery of therapeutics like triptolide to induce apoptosis in cancer cells. The carboxylic acid group allows covalent conjugation to drug carriers (e.g., PEG-PCL nanoparticles) .

Q. What safety precautions are critical when handling this compound in the lab?

Refer to Safety Data Sheets (SDS): Use gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319, H335 hazards). Avoid inhalation and store in a dry, cool environment. Waste must be segregated and disposed via certified chemical waste services. Note its WGK 3 classification (environmentally hazardous) .

Q. Which spectroscopic techniques are essential for characterizing this phosphonium salt?

Key methods include:

Q. How is the compound utilized in Wittig reactions or phase-transfer catalysis?

While not directly reported for Wittig reactions, its structural analog triphenylphosphine is a classic reagent for olefination. The carboxylic acid moiety in this derivative may enable unique reactivity in polar solvents or bifunctional catalysis, though literature examples are limited. Current applications focus on its role as a mitochondrial-targeting agent .

Advanced Research Questions

Q. What structural deviations are observed in the crystal lattice of this compound hexafluorophosphate, and how do they affect intermolecular interactions?

X-ray diffraction reveals a triclinic unit cell with a twisted alkyl chain (C1–C2 torsion angle = 62.3°), causing steric avoidance between the bent chain and one phenyl ring (near-perpendicular orientation). Hydrogen bonding between the carboxylic acid (O–H···F, 2.78 Å) and hexafluorophosphate dominates intermolecular forces, with no π–π stacking observed. This conformation impacts solubility and crystallinity .

Q. How can discrepancies in 1H^1H1H NMR data for this compound be resolved during structural elucidation?

Contradictions may arise from solvent-dependent shifts (e.g., chloroform vs. DMSO). Use - COSY to confirm coupling patterns (e.g., J = 6.6 Hz for adjacent alkyl protons). NMR can resolve phosphorous environment inconsistencies, with typical δ ≈ +25 ppm for triphenylphosphonium salts .

Q. What strategies optimize mitochondrial accumulation efficiency in vivo using this compound?

Studies suggest tuning the alkyl chain length and carboxylic acid pKa to balance membrane permeability and mitochondrial retention. For example, compared to (4-carboxybutyl)triphenylphosphonium, the shorter chain here may reduce off-target binding but requires PEGylation to enhance circulation time in nanoparticle formulations .

Q. Why does the absence of C–H···F interactions in the crystal structure matter for material design?

Despite the presence of hexafluorophosphate, weak C–H···F interactions are absent due to steric shielding by phenyl rings. This limits lattice stability, suggesting that co-crystallization with hydrogen-bond donors (e.g., water) or anion substitution (e.g., chloride) may improve crystallinity for solid-state applications .

Q. How does this compound compare to other phosphonium salts in inducing mitochondrial membrane depolarization?

In cytotoxicity assays, its EC is 2–3-fold lower than methyltriphenylphosphonium due to enhanced proton gradient exploitation. However, off-target effects on cytoplasmic membranes require careful dose calibration. Flow cytometry with TMRE staining is recommended to quantify mitochondrial membrane potential changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.